molecular formula C19H31BN2O3 B2499137 1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine CAS No. 2246691-45-0

1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine

Cat. No.: B2499137
CAS No.: 2246691-45-0
M. Wt: 346.28
InChI Key: NYDXKUYOGZPHCG-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperazine is a useful research compound. Its molecular formula is C19H31BN2O3 and its molecular weight is 346.28. The purity is usually 95%.
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Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives have been extensively researched for their anti-mycobacterial properties. A review highlighted the significant role of piperazine as a core structure in developing potent anti-tuberculosis molecules. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural flexibility of piperazine allows for the design of molecules with enhanced safety, selectivity, and cost-effectiveness in anti-mycobacterial therapy (Girase et al., 2020).

DNA Interaction and Pharmacological Uses

Piperazine and its analogues, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded DNA, displaying specificity for AT-rich sequences. This binding capability is utilized in fluorescent DNA staining for chromosome and nuclear analysis in cell biology. Besides their role in biological research, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, contributing to the development of novel drug designs (Issar & Kakkar, 2013).

Therapeutic Applications and Drug Discovery

The versatility of the piperazine scaffold in drug discovery is underscored by its presence in various therapeutic agents, including antipsychotics, antidepressants, anticancer, and anti-inflammatory drugs. Piperazine's adaptability in molecular design facilitates the exploration of new pharmacological profiles and enhances the medicinal potential of the resulting molecules. This diversity underscores the scaffold's role in developing drug-like elements for various diseases, indicating its broad utility in pharmaceutical research (Rathi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are used as pharmaceuticals and act by interacting with biological targets .

Future Directions

The future directions for research on this compound could potentially include further exploration of its reactivity, properties, and potential uses. For example, it could be interesting to investigate its potential use in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

1-methyl-4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-6-8-17(15-16)23-14-13-22-11-9-21(5)10-12-22/h6-8,15H,9-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXKUYOGZPHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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